N-Demethoxy Linuron-13C6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Tracing Environmental Fate:

N-Demethoxy Linuron-13C6 can be a valuable tool in studies investigating the environmental fate of Linuron. Since the 13C isotope is a heavier version of Carbon-12, which is the most common isotope, N-Demethoxy Linuron-13C6 can be distinguished from the unlabeled compound using Isotope Ratio Mass Spectrometry (IRMS) . This allows researchers to track the degradation pathway of Linuron in soil, water, and plants, identifying the breakdown products and their persistence in the environment.

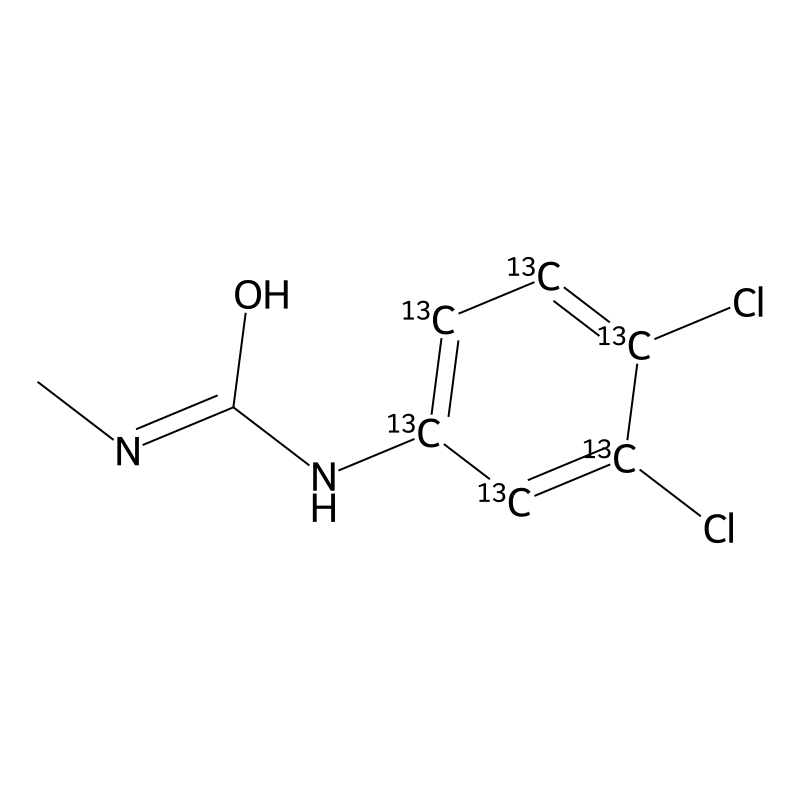

N-Demethoxy Linuron-13C6 is a stable isotopic variant of N-Demethoxy Linuron, which is a metabolite derived from the herbicides Diuron and Linuron. The compound is characterized by the incorporation of six carbon-13 isotopes, which enhances its utility in scientific research, particularly in tracing metabolic pathways and studying environmental degradation processes. Its chemical formula is and it has a CAS number of 1346603-94-8 .

N-Demethoxy Linuron-13C6 serves as a metabolite for herbicides like Diuron and Linuron. These herbicides inhibit photosynthesis by blocking the photosystem II complex in plants. The isotopic labeling allows researchers to study its metabolic pathways and environmental fate in greater detail. This includes understanding how it interacts with biological systems and its potential effects on non-target organisms.

The synthesis of N-Demethoxy Linuron-13C6 typically involves isotopic labeling of the parent compound, N-Demethoxy Linuron. Key methods include:

- Isotopic Labeling: Incorporating carbon-13 isotopes into specific positions on the molecular structure.

- Controlled Reaction Conditions: Utilizing specific solvents and catalysts to optimize yields and ensure purity.

- Quality Control: Techniques such as HPLC and mass spectrometry are employed for verification purposes .

Studies involving N-Demethoxy Linuron-13C6 focus on its interactions within biological systems, particularly how it behaves as a metabolite of herbicides. Research often employs Isotope Ratio Mass Spectrometry (IRMS) to track its degradation pathways in various environments such as soil and water. This allows scientists to identify breakdown products and assess their persistence in ecosystems .

Similar Compounds- N-Demethoxy Linuron: The unlabelled parent compound.

- Diuron: A widely utilized herbicide with similar metabolic pathways.

- Linuron: Another herbicide with comparable properties.

Uniqueness

N-Demethoxy Linuron-13C6 stands out due to its isotopic labeling, which facilitates detailed studies on metabolism and environmental impact that are not possible with non-labeled compounds. This unique feature enhances its value as a research tool in chemistry, biology, and environmental science .

Structural Characterization and Isotopic Labeling

Molecular Formula and Isotopic Composition

N-Demethoxy Linuron-13C6 has the molecular formula $$ \text{C}2^{13}\text{C}6\text{H}8\text{Cl}2\text{N}2\text{O} $$, with a molecular weight of 225.02 g/mol. The six carbon-13 atoms replace carbon-12 in the 3,4-dichlorophenyl ring, as illustrated in its IUPAC name: *1-(3,4-dichlorophenyl-1,2,3,4,5,6-$$^{13}\text{C}6$$)cyclohexa-1,3,5-trien-1-yl-3-methylurea*. This isotopic enrichment alters its mass spectral signature, facilitating detection in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies.

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}2^{13}\text{C}6\text{H}8\text{Cl}2\text{N}_2\text{O} $$ | |

| Molecular Weight | 225.02 g/mol | |

| CAS Registry Number | 1346603-94-8 |

CAS Registry and IUPAC Nomenclature

The compound is registered under CAS 1346603-94-8, distinguishing it from its non-labeled counterpart (CAS 3567-62-2). Its systematic IUPAC name reflects the position of isotopic labels: 1-(3,4-dichlorophenyl-1,2,3,4,5,6-$$^{13}\text{C}_6$$)cyclohexa-1,3,5-trien-1-yl-3-methylurea. This nomenclature ensures unambiguous identification in regulatory and scientific contexts.

Synthetic Pathways for Stable Isotope Incorporation

Radiolabeling Techniques for Carbon-13 Integration

Synthesis typically begins with $$^{13}\text{C}$$-labeled aniline derivatives. A common route involves reacting 3,4-dichloro-$$^{13}\text{C}_6$$-aniline with methyl isocyanate under controlled conditions. Alternatively, potassium cyanate ($$ \text{KOCN} $$) may be used in aqueous acidic media to form the urea backbone, as demonstrated in general urea synthesis protocols. The reaction proceeds via nucleophilic addition, with water acting as a catalyst to enhance yield.

Key Reaction Steps:

- Isotopic Aniline Preparation: 3,4-Dichloroaniline is synthesized with $$^{13}\text{C}$$-enriched benzene precursors, achieving >99% isotopic purity.

- Urea Formation: The labeled aniline reacts with methyl isocyanate in tetrahydrofuran (THF) at 25°C, yielding N-Demethoxy Linuron-13C6.

- Workup: Crude product is precipitated using hydrochloric acid and purified via column chromatography.

Purification and Quality Assurance Protocols

Purification employs high-performance liquid chromatography (HPLC) with C18 reverse-phase columns, achieving >95% purity. Quality control utilizes:

- Isotopic Enrichment Analysis: Liquid chromatography-mass spectrometry (LC-MS) confirms $$^{13}\text{C}_6$$ incorporation.

- Structural Validation: $$^{13}\text{C}$$ NMR spectroscopy verifies the position of labeled carbons, with distinct shifts at 125–170 ppm for the aromatic ring.

- Purity Assessment: UV detection at 254 nm ensures the absence of non-labeled contaminants.

Table 2: Analytical Methods for Quality Assurance

| Method | Purpose | Source |

|---|---|---|

| LC-MS | Isotopic purity verification | |

| $$^{13}\text{C}$$ NMR | Structural confirmation | |

| HPLC-UV | Purity assessment |

N-Demethoxy Linuron-13C6, a carbon-13 labeled isotopologue of N-demethoxy linuron, serves as a critical metabolite and analytical standard in environmental fate studies of phenylurea herbicides. This compound, with the molecular formula ¹³C₆C₂H₈Cl₂N₂O and molecular weight of 225.024 daltons, represents an important transformation product in the environmental degradation pathway of linuron herbicides [1]. Understanding its environmental fate and degradation mechanisms is essential for assessing the long-term environmental impact and persistence of phenylurea herbicide applications in agricultural systems.

Abiotic Transformation Pathways

Abiotic transformation processes represent non-biological pathways through which N-Demethoxy Linuron-13C6 undergoes chemical modification in environmental matrices. These pathways are governed by physical and chemical factors including temperature, pH, light exposure, and ionic strength of the surrounding medium.

Hydrolytic Degradation in Aquatic Systems

Hydrolytic degradation of N-Demethoxy Linuron-13C6 in aquatic systems occurs through nucleophilic attack on the urea linkage, resulting in the cleavage of carbon-nitrogen bonds and subsequent formation of degradation products. The hydrolytic stability of phenylurea compounds, including N-demethoxy derivatives, is highly dependent on pH conditions and temperature [2].

Research on parent linuron compounds demonstrates that hydrolysis is generally not expected to occur in water except under highly alkaline conditions with pH values exceeding 9 [2]. Under standard environmental pH conditions, the degradation half-life (DT₅₀) values range from 1,220 days at pH 5 to 1,460 days at pH 7, and 1,080 days at pH 9 [2]. These extended half-life values indicate remarkable hydrolytic stability under normal aquatic conditions.

The hydrolytic degradation pathway involves the formation of 3,4-dichloroaniline as the primary metabolite, which represents a more persistent and potentially more toxic compound than the parent molecule [3]. The second-order hydrolytic reaction rate coefficient (k₂) has been determined as 1.19 L/mol·day, indicating relatively slow kinetics under ambient conditions [3].

Temperature significantly influences hydrolytic degradation rates, with elevated temperatures accelerating the breakdown process. In sterilized water/sediment systems, the degradation half-life varies considerably based on pH conditions, ranging from 42 weeks in alkaline systems to 3.5 weeks in acidic systems [2]. This pH dependency reflects the role of hydroxide ions in facilitating nucleophilic attack on the carbonyl carbon of the urea moiety.

Photolytic Decomposition Under UV Exposure

Photolytic decomposition represents a significant abiotic transformation pathway for N-Demethoxy Linuron-13C6 when exposed to ultraviolet radiation. Phenylurea herbicides absorb ultraviolet light primarily between wavelengths of 240 nanometers and 250 nanometers, and weakly between 270 nanometers and 300 nanometers, with molar absorption coefficients ranging from 15,000 to 20,000 L/mol·cm at maximum absorption [3].

Direct photolysis studies using UV radiation at 254 nanometers wavelength demonstrate that demethoxylation represents the dominant degradation pathway, accounting for approximately 63% of the compound elimination [3]. This process involves the cleavage of the N-methoxy bond through a Norrish-type II reaction, resulting in the formation of formaldehyde as a characteristic product indicating successful bond cleavage [3].

The photolytic degradation rate exhibits a linear relationship with light intensity, indicating first-order kinetics with respect to photon flux [4]. Under laboratory conditions using UV radiation, degradation rate constants increase proportionally with light intensity, allowing for predictable modeling of photolytic processes under various exposure scenarios [4].

Photohydrolysis competes with direct photolysis when compounds are irradiated at various wavelengths [3]. In aqueous solutions exposed to outdoor sunlight conditions, such as those studied in Fargo, North Dakota, approximately 43% of linuron was degraded within 24 days [3]. However, under natural conditions, photolysis is not considered a major degradation pathway due to minimal overlap between the absorption spectrum of phenylurea compounds and the UV light spectrum (280-315 nanometers) reaching the Earth's surface [3].

The presence of photosensitizers commonly found in natural surface water bodies can significantly accelerate photolytic degradation [2]. These sensitizers facilitate indirect photolysis through the generation of reactive oxygen species, including hydroxyl radicals and singlet oxygen, which can attack the aromatic ring structure and side chains of N-Demethoxy Linuron-13C6.

Biotic Metabolism in Agricultural Systems

Biotic metabolism encompasses the biological transformation processes mediated by microorganisms and plants in agricultural environments. These processes represent the primary mechanisms for the removal and detoxification of N-Demethoxy Linuron-13C6 from soil and plant systems.

Soil Microbial Degradation Kinetics

Soil microbial degradation represents the predominant pathway for N-Demethoxy Linuron-13C6 removal from agricultural systems. Biodegradation is primarily responsible for the disappearance of linuron compounds from soils, with half-life ranges typically between 38 and 67 days under favorable environmental conditions [3].

The bacterial degradation pathway is initiated through hydrolytic cleavage by specialized enzymes including amidase hydrolases, which convert N-Demethoxy Linuron-13C6 to 3,4-dichloroaniline as the primary intermediate product [5]. This transformation step is catalyzed by specific hydrolases including LibA and HylA enzymes, which demonstrate functional redundancy in linuron-degrading bacterial communities [5].

Variovorax species, particularly Variovorax sp. strain SRS16, represent the most extensively studied linuron-mineralizing bacteria [6]. These organisms possess a modified chlorocatechol ortho-cleavage pathway that enables complete mineralization of linuron compounds, utilizing them as sole carbon and nitrogen sources [6]. The degradation pathway proceeds through the formation of 3,4-dichloroaniline, followed by ring cleavage and subsequent metabolism through central metabolic pathways [6].

Environmental factors significantly influence microbial degradation kinetics. Temperature effects follow an exponential relationship, with degradation rates approximately doubling for every 10°C increase in temperature over the range of 10-30°C [7]. Optimal degradation occurs at temperatures between 25-30°C, while rates decrease substantially below 20°C [7]. Moisture content represents another critical factor, with optimal degradation occurring at approximately 70% field capacity [7]. Both drought and waterlogged conditions reduce microbial activity and corresponding degradation rates.

Soil pH significantly affects microbial degradation efficiency, with optimal degradation occurring in the pH range of 6.0 to 7.8 [8]. Acidic conditions below pH 5.5 and alkaline conditions above pH 8.5 substantially reduce microbial activity and degradation rates [8]. The presence of organic matter enhances degradation by providing co-substrates and supporting larger microbial populations [9].

Microbial degradation kinetics exhibit characteristic lag phases ranging from 1 to 4 days in previously exposed soils, extending to 2-5 days in soils without prior herbicide exposure [8]. The lag phase represents the time required for microbial populations to adapt and express the necessary catabolic enzymes. Following the lag phase, degradation proceeds with first-order kinetics until substrate depletion.

Bacterial consortia demonstrate synergistic degradation capabilities exceeding those of individual strains [10]. Complete mineralization requires cooperation between multiple bacterial populations, with some specializing in initial hydrolysis while others degrade intermediate metabolites [10]. This metabolic cooperation enhances overall degradation efficiency and reduces the accumulation of toxic intermediates.

Plant Uptake and Metabolic Modifications in Crops

Plant uptake and metabolism of N-Demethoxy Linuron-13C6 vary significantly among crop species, reflecting differential tolerance mechanisms and metabolic capabilities. The compound enters plants primarily through root absorption from soil solution, with subsequent translocation to aerial plant parts via the xylem [11] [12].

Corn (Zea mays) demonstrates moderate uptake efficiency with effective translocation throughout the plant [11]. The herbicide accumulates at growing points and leaf margins through acropetal movement, with uptake and translocation rates increasing proportionally with transpiration rates [13]. Corn plants achieve virtual elimination of linuron compounds and their metabolites within approximately 31 days of exposure [14]. The primary metabolic pathway involves N-dealkylation, deamination, and liberation of 3,4-dichloroaniline, followed by further transformation to less toxic compounds [14].

Soybean (Glycine max) exhibits high tolerance to linuron compounds through enhanced degradation mechanisms [11]. These plants effectively translocate absorbed compounds from roots to shoots and achieve complete elimination within 83 days [14]. The metabolic pathway involves N-demethylation and N-demethoxylation, producing dealkylated products that are subsequently conjugated to cellular components [15].

Wheat (Triticum aestivum) shows moderate uptake with limited translocation compared to other crops [15]. Approximately 30% of absorbed compounds form bound residues, primarily associated with root tissues [15]. The major metabolic pathway involves conjugation to sugar moieties, forming stable complexes that are incorporated into cell wall components [15]. This conjugation mechanism represents a detoxification strategy that reduces the bioavailability and toxicity of the parent compound.

Radish plants demonstrate high uptake efficiency and effective translocation [15]. Studies using radiocarbon-labeled compounds show rapid metabolism within 14 days, producing N-demethyl products as primary metabolites [15]. The proportion of extractable residues remains high in radish compared to other crops, indicating active metabolic transformation rather than simple sequestration.

Plant metabolism involves three distinct phases: Phase I (primary metabolism) including oxidation and hydrolysis reactions, Phase II (conjugation processes) involving attachment to endogenous molecules such as sugars and amino acids, and Phase III (storage) where conjugated metabolites are compartmentalized in cell walls or vacuoles [15]. This three-phase system enables plants to detoxify xenobiotic compounds while minimizing disruption to normal cellular processes.

The selective phytotoxicity of linuron compounds results from differential uptake, translocation, and metabolism among plant species [14]. Resistant plants possess enhanced capabilities for compound degradation through specialized enzyme systems, while sensitive species lack these protective mechanisms. Environmental factors including temperature, moisture, and plant growth stage influence the efficiency of plant-mediated metabolism.

Temperature affects both uptake rates and metabolic enzyme activity, with optimal metabolism occurring at moderate temperatures between 20-25°C. Moisture stress reduces transpiration-driven uptake while also affecting metabolic enzyme expression. Young, actively growing plants generally demonstrate higher metabolic activity and more rapid detoxification compared to mature or stressed plants.

The formation of bound residues represents a significant component of plant metabolism, accounting for 15-25% of absorbed compounds in most crop species [11]. These bound residues are incorporated into structural components including cellulose, lignin, and protein matrices, effectively removing the compounds from the bioavailable pool. While bound residues are generally considered non-toxic, their long-term fate and potential for remobilization under changing environmental conditions requires continued research attention.